molecular formula C30H40N6O5 B10826857 N-(4-isopropoxyphenyl)-4-(6-methoxy-7-(3-morpholinopropoxy)quinazolin-4-yl)piperazine-1-carboxamide CAS No. 401903-53-5

N-(4-isopropoxyphenyl)-4-(6-methoxy-7-(3-morpholinopropoxy)quinazolin-4-yl)piperazine-1-carboxamide

Cat. No.: B10826857
CAS No.: 401903-53-5
M. Wt: 564.7 g/mol
InChI Key: QRJUFNKCBDLAKR-UHFFFAOYSA-N
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Description

CT-53608 is a quinazoline derivative known for its role as a kinase inhibitor. It has been studied for its potential applications in various fields, including medicinal chemistry and pharmacology. The compound’s chemical structure and properties make it a valuable subject for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CT-53608 involves several key steps:

    Esterification: Vanillic acid is esterified with benzyl bromide and potassium carbonate in dimethylformamide to produce a protected benzyl ester.

    Nitration: The benzyl ester is nitrated using concentrated nitric acid in acetic acid to yield a nitrobenzoic acid benzyl ester.

    Reduction: The nitro compound is reduced with tin(II) chloride in ethyl acetate to form the corresponding amino compound.

    Cyclization: The amino compound undergoes cyclization with ammonium formate in dimethylformamide at 150°C to produce quinazolinone.

    Chlorination: The quinazolinone is reacted with thionyl chloride to form a chloro derivative.

    Condensation: The chloro derivative is condensed with 1-(tert-butoxycarbonyl)piperazine in hot tetrahydrofuran using diisopropylethylamine as a base to yield a piperazinyl quinazoline.

    Reductive Cleavage: The benzyl protecting group is removed by hydrogenation over palladium on carbon in ethanol to produce a hydroxy compound.

    Ether Formation: The hydroxy compound is condensed with 3-(tosyloxy)propyl chloride in dimethylformamide using cesium carbonate to form an ether.

    Substitution: The tosyloxy group is substituted with piperidine in dimethylformamide to yield a piperidinyl derivative.

    Deprotection: The piperidinyl derivative is deprotected by treatment with hydrochloric acid in dioxane to produce a piperazinyl precursor.

    Final Condensation: The piperazinyl precursor is condensed with 4-isopropoxyphenyl isocyanate in dimethylformamide to yield the target piperazine carboxamide.

Chemical Reactions Analysis

CT-53608 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed using reagents like tin(II) chloride to convert nitro groups to amino groups.

    Substitution: The compound can undergo substitution reactions, such as the replacement of tosyloxy groups with piperidine.

    Condensation: Condensation reactions with isocyanates and other reagents are common in the synthesis of CT-53608 derivatives.

Common reagents used in these reactions include nitric acid, tin(II) chloride, thionyl chloride, diisopropylethylamine, cesium carbonate, and hydrochloric acid. The major products formed from these reactions include various quinazoline derivatives and piperazine carboxamides .

Scientific Research Applications

CT-53608 has several scientific research applications:

Mechanism of Action

CT-53608 exerts its effects by inhibiting kinase activity. It targets specific kinases involved in cellular signaling pathways, thereby modulating various biological processes. The compound binds to the active site of the kinase, preventing its activity and subsequent downstream signaling. This inhibition can lead to the suppression of cell proliferation and other cellular responses, making it a potential therapeutic agent for diseases like cancer .

Comparison with Similar Compounds

CT-53608 is compared with other quinazoline derivatives and kinase inhibitors. Similar compounds include:

    Gefitinib: Another quinazoline derivative used as a kinase inhibitor in cancer therapy.

    Erlotinib: A kinase inhibitor with a similar mechanism of action, used in the treatment of non-small cell lung cancer.

    Lapatinib: A dual kinase inhibitor targeting both epidermal growth factor receptor and human epidermal growth factor receptor 2.

CT-53608 is unique due to its specific chemical structure and the particular kinases it targets. Its synthesis and chemical properties also distinguish it from other similar compounds .

Properties

CAS No.

401903-53-5

Molecular Formula

C30H40N6O5

Molecular Weight

564.7 g/mol

IUPAC Name

4-[6-methoxy-7-(3-morpholin-4-ylpropoxy)quinazolin-4-yl]-N-(4-propan-2-yloxyphenyl)piperazine-1-carboxamide

InChI

InChI=1S/C30H40N6O5/c1-22(2)41-24-7-5-23(6-8-24)33-30(37)36-12-10-35(11-13-36)29-25-19-27(38-3)28(20-26(25)31-21-32-29)40-16-4-9-34-14-17-39-18-15-34/h5-8,19-22H,4,9-18H2,1-3H3,(H,33,37)

InChI Key

QRJUFNKCBDLAKR-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=C(C=C1)NC(=O)N2CCN(CC2)C3=NC=NC4=CC(=C(C=C43)OC)OCCCN5CCOCC5

Origin of Product

United States

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